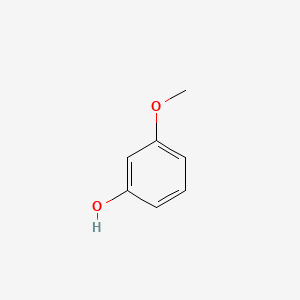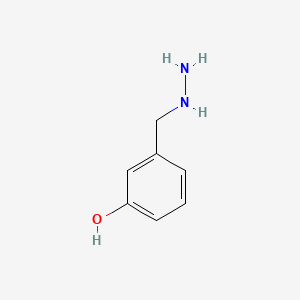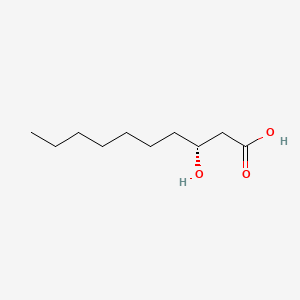
8-Chloroadenosine
Overview
Description
8-Chloro-adenosine is a novel ribonucleoside analog that has shown significant potential in the treatment of various cancers, particularly acute myeloid leukemia. Unlike other nucleoside analogs, 8-chloro-adenosine is incorporated into newly transcribed RNA rather than DNA, leading to the inhibition of RNA transcription .
Mechanism of Action
Target of Action
8-Chloroadenosine (8-Cl-Ado) is a ribosyl nucleoside analog . Its activity is dependent on adenosine kinase and requires intracellular accumulation of 8-Cl-Ado as mono-, di-, and tri-phosphates . It has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines .
Mode of Action
8-Cl-Ado depletes endogenous ATP, subsequently inducing the phosphorylation and activation of AMPK . It has been shown that neither 8-azaadenosine nor this compound are selective inhibitors of ADAR .
Biochemical Pathways
8-Cl-Ado affects multiple biochemical pathways. It has been associated with the induction of autophagic cell death . It also ties its metabolism to the citric acid cycle by reduction of the fumarate pool .
Pharmacokinetics
The pharmacokinetics of 8-Cl-Ado involve its conversion to 8-Cl-Ado mono-, di-, and tri-phosphates . This conversion is dependent on both the exogenous concentration of 8-Cl-Ado and incubation time .
Result of Action
8-Cl-Ado induces autophagic cell death . It effectively inhibits in vivo tumor growth in mice . It has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines .
Action Environment
The action of 8-Cl-Ado can be influenced by environmental factors. For instance, the rates of succinyl-8-Cl-adenylate metabolism were enhanced by increasing the intracellular fumarate concentrations after metformin co-treatment . The S-8-Cl-AMP concentrations were increased after acute inhibition of ATP synthase by oligomycin .
Biochemical Analysis
Biochemical Properties
8-Chloroadenosine is one of the main metabolites of the tumor growth inhibitor 8-chloro cyclic AMP . It shows relatively high cytotoxicity which could be due to different substrate properties towards adenosine deaminase .
Cellular Effects
This compound has been shown to be effective against clear cell renal cell carcinoma (ccRCC) cell viability in vitro . It leads to inhibition of the mTOR pathway . In time-course experiments, this compound treatment rapidly activated AMPK, measured by AMPK and ACC phosphorylation, and subsequently caused dephosphorylation of p70S6K and ribosomal protein RPS6 in the sensitive cell lines .
Molecular Mechanism
This compound mediates 8-Chloro-Cyclic AMP-induced down-regulation of Cyclic AMP-dependent Protein Kinase in normal and neoplastic mouse lung epithelial cells by a Cyclic AMP-independent mechanism . It modulates the intracellular concentrations of Cyclic AMP-dependent protein kinases (PKA) and inhibits both in vitro and in vivo growth of several neoplastic cell types .
Temporal Effects in Laboratory Settings
This compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is preferably stored in the freezer, in freeze-dried form .
Metabolic Pathways
This compound activity is dependent on adenosine kinase and requires intracellular accumulation of this compound as mono-, di-, and tri-phosphates . It ties its metabolism to the citric acid cycle by reduction of the fumarate pool .
Transport and Distribution
The distribution of this compound metabolites was altered using the energy metabolism modifiers, metformin and oligomycin . The rates of succinyl-8-Chloroadenosine metabolism were enhanced by increasing the intracellular fumarate concentrations after metformin co-treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-adenosine typically involves the chlorination of adenosine. The process begins with the protection of the hydroxyl groups of adenosine, followed by the selective chlorination at the 8-position. The final step involves the deprotection of the hydroxyl groups to yield 8-chloro-adenosine .
Industrial Production Methods
Industrial production of 8-chloro-adenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-adenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-chloro-adenosine-5’-triphosphate.
Reduction: Reduction reactions can convert it to 8-amino-adenosine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed under mild conditions.
Major Products
Oxidation: 8-Chloro-adenosine-5’-triphosphate.
Reduction: 8-Amino-adenosine.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
8-Chloro-adenosine has a wide range of scientific research applications:
Chemistry: Used as a tool to study RNA synthesis and function.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
8-Amino-adenosine: Another nucleoside analog that targets RNA synthesis.
Venetoclax: A BCL-2 inhibitor used in combination with 8-chloro-adenosine for enhanced antileukemic activity.
Uniqueness
8-Chloro-adenosine is unique in its ability to specifically target RNA synthesis, unlike other nucleoside analogs that primarily target DNA. This unique mechanism makes it particularly effective against leukemic stem cells, which are often resistant to conventional therapies .
Properties
IUPAC Name |
2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDPPLULTMGBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955955 | |
| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34408-14-5 | |
| Record name | Adenosine, 8-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


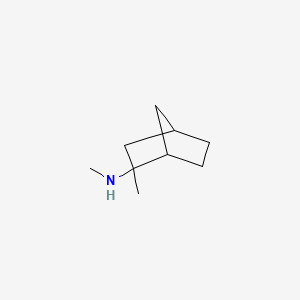
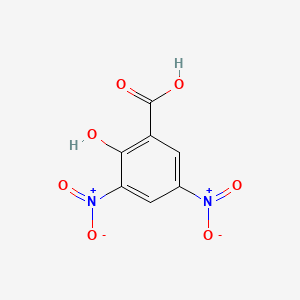
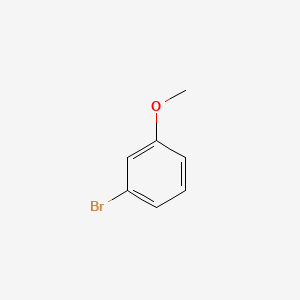
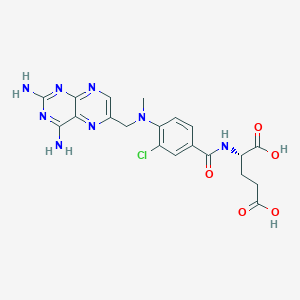

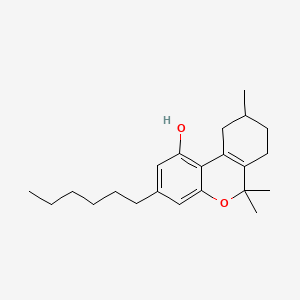
![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)

